REACTION_CXSMILES
|
[C:1]([NH:9][C:10](=[O:18])[NH:11][CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:20][C:21]1[CH:30]=[CH:29][C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=1.C(N(CC)CC)C.O>CN(C)C=O>[C:1]([NH:9][C:10]([NH:11][CH:12]1[CH2:13][CH2:14][N:15]([CH2:20][C:21]2[CH:30]=[CH:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:22]=2)[CH2:16][CH2:17]1)=[O:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
4-Benzoylureidopiperidine
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(NC1CCNCC1)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid filtered off
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
TEMPERATURE
|
Details
|
heated until all the solid
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The title compound crystallised
|
Type
|
CUSTOM
|
Details
|
was collected as the hydrochloride salt, hemihydrate (1.6 g), m.p. 232°-234° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=O)NC1CCN(CC1)CC1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |